molecular formula C5H12N2O B3188754 4-amino-N-methylbutanamide CAS No. 23435-12-3

4-amino-N-methylbutanamide

Cat. No.: B3188754
CAS No.: 23435-12-3
M. Wt: 116.16 g/mol
InChI Key: IJUCBGPQWGGYBV-UHFFFAOYSA-N
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Description

4-amino-N-methylbutanamide is a chemical compound with the molecular formula C5H12N2O

Mechanism of Action

Target of Action

This compound is a type of amide , which are known to have a wide range of biological activities and can interact with various proteins and enzymes in the body.

Mode of Action

As an amide, it might interact with its targets through hydrogen bonding or other types of non-covalent interactions . These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their functions.

Biochemical Pathways

Amides, in general, can participate in a variety of biochemical reactions, including those involved in protein synthesis and metabolism . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-N-methylbutanamide are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the enzymes present in the body .

Result of Action

Given its amide structure, it could potentially affect protein structure and function, leading to changes at the cellular level . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methylbutanamide typically involves the reaction of a carboxylic acid with ammonia or an amine. One common method is the addition of ammonia (NH3) to a carboxylic acid, which forms an amide through a condensation reaction where water is eliminated . This reaction can be catalyzed by enzymes in biological systems or can be carried out under laboratory conditions with appropriate catalysts and reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce corresponding carboxylic acids or other oxidized derivatives, while reduction may yield amines or other reduced compounds.

Comparison with Similar Compounds

4-amino-N-methylbutanamide can be compared with other amide derivatives and similar compounds:

Properties

IUPAC Name

4-amino-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7-5(8)3-2-4-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCBGPQWGGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311168
Record name 4-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23435-12-3
Record name 4-Amino-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23435-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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